Dehydroagastol

Description

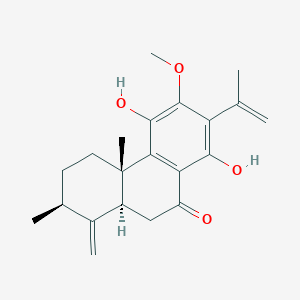

Dehydroagastol (C₂₁H₂₆O₄; molecular weight 342.44 g/mol) is a diterpene quinone derivative classified as a 19(4→3)-abeo-abietane tetraenone. It features a yellow-green acicular crystalline structure with a melting point of 159–161°C and solubility in hexane, chloroform, and methanol . This compound is naturally isolated from Pogostemon cablin (syn. Mentha cablin), a plant traditionally used in herbal medicine for its anti-inflammatory and immunomodulatory properties . Its structural uniqueness lies in the abeo-abietane skeleton with hydroxyl, methoxy, and ketone functional groups, which contribute to its bioactivity (Figure 1).

Properties

CAS No. |

142182-52-3 |

|---|---|

Molecular Formula |

C21H26O4 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(2S,4aS,10aS)-5,8-dihydroxy-6-methoxy-2,4a-dimethyl-1-methylidene-7-prop-1-en-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |

InChI |

InChI=1S/C21H26O4/c1-10(2)15-18(23)16-14(22)9-13-12(4)11(3)7-8-21(13,5)17(16)19(24)20(15)25-6/h11,13,23-24H,1,4,7-9H2,2-3,5-6H3/t11-,13-,21-/m0/s1 |

InChI Key |

YAYJIXJFUFMWFD-KDKPCJNHSA-N |

SMILES |

CC1CCC2(C(C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H](C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |

Canonical SMILES |

CC1CCC2(C(C1=C)CC(=O)C3=C2C(=C(C(=C3O)C(=C)C)OC)O)C |

Other CAS No. |

142182-52-3 |

Synonyms |

19(4-3)abeo-11,14-dihydroxy-12-methoxy-abieta-8,11,13,15-tetraen-7-one dehydroagastol |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Overview of this compound and Analogous Diterpene Quinones

Structural and Functional Comparisons

This compound vs. The synergy between compounds 4 and 5 suggests that methoxy and hydroxyl substitutions enhance receptor binding or stability.

This compound vs. This highlights the critical role of methoxy substituents in bioactivity.

This compound vs. Agastol (7) :

Agastol’s simplified hydroxylation pattern correlates with diminished activity, emphasizing the necessity of the 11,14-dihydroxy and 12-methoxy groups for potency .

Pharmacological Insights

- Immunomodulatory Potency: The HP-r4 mixture (1:1 ratio of compounds 4 and 5) outperforms individual compounds, indicating synergistic interactions. For example, neopterin inhibition—a marker of immune response—was most pronounced in HP-r4, followed by compound 3 (agastiquinone) and compound 2 (7-O-acetylhorminone) .

- Limitations in Data Reproducibility: Sample limitations affected reproducibility for compounds 1 (horminone) and 3 (agastiquinone), underscoring the need for further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.